molecular formula C14H21N3O2S B6473744 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2640954-74-9

8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B6473744
CAS No.: 2640954-74-9
M. Wt: 295.40 g/mol
InChI Key: DDAXLQDCNQTDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.13544809 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane , also known by its IUPAC name, has garnered attention in recent years due to its potential biological activity. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.

Basic Information

  • Molecular Formula : C17H26N6O3S
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 2640821-96-9
  • Structure : The compound features a bicyclic octane structure with an imidazole sulfonyl group, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, particularly in the central nervous system and cardiovascular system.

Key Findings:

  • Antiarrhythmic Activity : In studies involving animal models, derivatives of azabicyclo compounds demonstrated antiarrhythmic effects, suggesting potential applications in treating heart rhythm disorders .
  • Anticholinergic Effects : The compound displayed notable anticholinergic activity in vitro, which may contribute to its therapeutic potential in managing conditions influenced by acetylcholine signaling .
  • Hypotensive Activity : Some derivatives have shown moderate hypotensive effects in rat models, indicating potential for use in hypertension management .

Case Studies

StudyFindings
Study on Antiarrhythmic PropertiesDemonstrated effectiveness in stabilizing heart rhythms in murine models .
Hypotensive Activity AssessmentShowed a reduction in blood pressure levels in hypertensive rats .
Anticholinergic Activity EvaluationIn vitro tests confirmed significant inhibition of acetylcholine-induced responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of imidazole and bicyclic structures.

Synthetic Routes

  • Formation of Imidazole Ring : Achieved through condensation reactions involving glyoxal and amines.
  • Bicyclic Octane Formation : Utilizes cyclization methods to establish the bicyclic framework.
  • Sulfonyl Group Introduction : Incorporates sulfonyl moieties through electrophilic substitution reactions.

Pharmaceutical Potential

Given its diverse biological activities, the compound holds promise for development as:

  • Antiarrhythmic agents for cardiac health.
  • Antihypertensive medications targeting blood pressure regulation.
  • Anticholinergic drugs for conditions such as asthma and motion sickness.

Research Applications

The unique structure of this compound makes it a valuable tool in biochemical research, particularly for studying receptor interactions and signal transduction pathways.

Properties

IUPAC Name

8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-4-16-9-14(15-11(16)3)20(18,19)17-12-5-6-13(17)8-10(2)7-12/h9,12-13H,2,4-8H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAXLQDCNQTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.